2-(1H-tetrazol-1-yl)terephthalic acid
Overview
Description
2-(1H-tetrazol-1-yl)terephthalic acid is a chemical compound with the CAS number 1010915-67-9 . It has a molecular weight of 234.17 .
Molecular Structure Analysis
The InChI code for 2-(1H-tetrazol-1-yl)terephthalic acid is 1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) .Scientific Research Applications
Gas Separation and Catalysis
The compound 2-(1H-tetrazol-1-yl)terephthalic acid shows promise in gas separation and catalysis. A study by Li et al. (2020) demonstrated the use of an indium-organic framework formed with a related compound for significant acetylene (C2H2) separation selectivity over methane (CH4). This framework also catalyzed CO2 conversion with high yields, indicating its potential in carbon capture and utilization applications (Li et al., 2020).
Luminescent Sensors
Metal-organic frameworks (MOFs) utilizing derivatives of 2-(1H-tetrazol-1-yl)terephthalic acid have been developed as luminescent sensors. Cai et al. (2020) synthesized coordination polymers that exhibited high selectivity and sensitivity for detecting Cu2+ ions, showcasing their potential as efficient fluorescent recognition sensors (Cai et al., 2020).
Hydrogen Production
In the field of hydrogen production, the use of terephthalic acid derivatives, like 2-(1H-tetrazol-1-yl)terephthalic acid, has been explored. Abdelhamid (2020) reported on the synthesis of a hierarchical porous zeolitic imidazolate framework (HPZIF-8) using terephthalic acid for efficient hydrogen gas release from hydrides via hydrolysis (Abdelhamid, 2020).
Magnetic and Structural Properties
Research by Cai et al. (2019) explored the structural diversity and magnetic properties of two metal-organic polymers based on a bifunctional ligand similar to 2-(1H-tetrazol-1-yl)terephthalic acid. These polymers displayed intriguing structural characteristics and antiferromagnetic properties, which could be valuable in materials science (Cai et al., 2019).
CO2 Capture and Separation
The compound's derivatives are also significant in CO2 capture and separation. Zhao et al. (2020) synthesized metal-organic frameworks that showed enhanced CO2 capture and separation capacity, highlighting the compound's relevance in environmental applications (Zhao et al., 2020).
properties
IUPAC Name |
2-(tetrazol-1-yl)terephthalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4O4/c14-8(15)5-1-2-6(9(16)17)7(3-5)13-4-10-11-12-13/h1-4H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCIYPDVJXCHPCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)N2C=NN=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-tetrazol-1-yl)terephthalic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.